s-Triaminotrinitrobenzene

Description

Properties

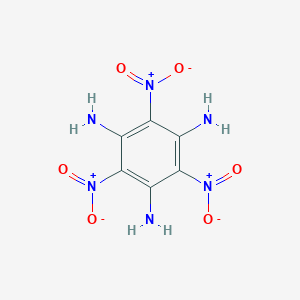

IUPAC Name |

2,4,6-trinitrobenzene-1,3,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16/h7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFUJAMTCCQARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062818 | |

| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3058-38-6 | |

| Record name | TATB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-triamino-2,4,6-trinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triaminotrinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitrobenzene-1,3,5-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIAMINO-1,3,5-TRINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJP3UNX7Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Architecture of Insensitivity: A Technical Guide to the Chemical Structure and Bonding of TATB

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) stands as a cornerstone in the field of insensitive high explosives (IHEs), prized for its remarkable thermal stability and low sensitivity to mechanical stimuli such as shock, friction, and impact.[1][2] This guide delves into the fundamental chemical architecture of TATB, providing a detailed exploration of the molecular and supramolecular features that govern its unique properties. We will dissect the intricate network of intramolecular and intermolecular hydrogen bonds, analyze the planar, graphite-like crystal structure, and explain how this hierarchical bonding arrangement synergistically contributes to its profound stability. This document serves as a technical resource for professionals seeking a deep, mechanistic understanding of the structure-property relationships that define this critical energetic material.

Introduction: Beyond the Formula

The empirical formula of TATB, C₆H₆N₆O₆, and its systematic name, 1,3,5-triamino-2,4,6-trinitrobenzene, only hint at the complexity within.[1] Developed in the 19th century, its value as an exceptionally stable explosive has led to its widespread use in applications where safety is paramount, including nuclear weapons and specialized military munitions.[2] The key to TATB's performance lies not in the mere presence of amino (-NH₂) and nitro (-NO₂) groups on a benzene ring, but in their specific, alternating arrangement, which creates a molecule uniquely stabilized at multiple levels. This guide will move beyond a superficial description to provide a causal explanation of how its electronic configuration, molecular geometry, and crystal packing result in its benchmark insensitivity.

The TATB Molecule: A Study in Planarity and Electronic Harmony

The individual TATB molecule is a lesson in structural rigidity and electronic balance. It is built upon a six-carbon benzene ring with three electron-donating amino groups and three electron-withdrawing nitro groups attached in an alternating pattern.[1] This arrangement is critical and gives rise to a significant "push-pull" electronic effect.

The amino groups push electron density into the aromatic ring, while the nitro groups pull electron density out. This delocalization of electrons across the entire molecule, coupled with strong intramolecular hydrogen bonds, forces the molecule into a nearly perfect planar conformation.[3] This planarity is a defining feature and a prerequisite for the highly ordered crystal structure that is central to its stability.

Visualization: The Single TATB Molecule

The following diagram illustrates the planar structure of a single TATB molecule, highlighting the alternating arrangement of amino and nitro functional groups.

Caption: Ball-and-stick representation of a single TATB molecule.

The First Layer of Defense: Intramolecular Hydrogen Bonding

The primary source of TATB's molecular stability is a powerful network of intramolecular hydrogen bonds.[3] These are hydrogen bonds that form within a single molecule. A hydrogen atom from an amino group forms a strong attractive interaction with an oxygen atom of an adjacent nitro group. Due to the alternating 1,3,5- and 2,4,6- substitution pattern, this creates a network of stable, six-membered rings fused to the central benzene ring.

This internal hydrogen bonding network effectively locks the amino and nitro groups into the plane of the benzene ring, further reinforcing the molecule's planarity and rigidity. This structural lockdown minimizes conformational flexibility, which is a crucial factor in preventing the molecule from adopting geometries that are more susceptible to initiation.

Visualization: Intramolecular Hydrogen Bonding Network

This diagram highlights the internal hydrogen bonds (dashed lines) that contribute to the TATB molecule's exceptional planarity and stability.

Caption: Intramolecular H-bonds forming stable six-membered rings.

Quantitative Data: Intramolecular Bond Distances

Data from low-temperature (20 K) crystal structure analysis reveals the precise distances of these noncovalent intramolecular interactions. The H···O distances show three distinct environments, underscoring the subtle complexities of the solid-state structure.[4]

| Interaction Group | H···O Distances (Å) | Average H···O Distance (Å) |

| Amino Group 1 | 1.693, 1.745 | 1.719 |

| Amino Group 2 | 1.715, 1.725 | 1.720 |

| Amino Group 3 | 1.698, 1.705 | 1.702 |

| Data sourced from J. Phys. Chem. C 2022, 126, 45, 19163–19171.[4] |

The Supramolecular Architecture: Intermolecular Bonding and Crystal Packing

The exceptional stability of TATB is not solely a molecular property but is magnified by its arrangement in the solid state. Individual planar TATB molecules stack upon one another to form a highly ordered, layered crystal structure.[2] The crystal system is triclinic, with the space group P-1.[1][5]

Within each layer (the a-b crystallographic plane), molecules are held together by a dense network of intermolecular hydrogen bonds. These bonds form between the amino groups of one molecule and the nitro groups of its neighbors. This creates robust, two-dimensional sheets.

These sheets then stack along the c-axis, held together by much weaker van der Waals forces.[6] The result is a graphite-like structure. This anisotropy is a defining characteristic: strong in-plane bonding and weak bonding between planes. This layered arrangement is believed to be a key mechanism for its insensitivity. Upon receiving a mechanical shock, the layers can slide past one another, dissipating energy without causing the catastrophic bond-breaking that leads to detonation.

Visualization: Intermolecular H-Bonding in a TATB Sheet

The diagram below illustrates how individual TATB molecules link together via intermolecular hydrogen bonds (dashed lines) to form a stable, planar sheet.

Caption: Formation of a 2D sheet via intermolecular hydrogen bonds.

Quantitative Data: TATB Crystal Lattice Parameters

The triclinic unit cell of TATB has been characterized by diffraction studies. The following parameters define the geometry of the unit cell at ambient conditions.

| Parameter | Value |

| a | 9.010 Å |

| b | 9.028 Å |

| c | 6.812 Å |

| α | 108.59° |

| β | 91.82° |

| γ | 119.97° |

| Data sourced from Theoretical study on crystalline structures of TATB at different pressures.[5] |

Experimental Validation: Crystallographic Methodologies

The detailed structural information presented here is the product of sophisticated analytical techniques, primarily single-crystal X-ray diffraction and neutron diffraction.

-

X-ray Diffraction (XRD): This is the workhorse technique for determining crystal structures. X-rays are diffracted by the electron clouds of atoms, allowing for the precise determination of atomic positions, bond lengths, and bond angles. It provides the fundamental framework of the crystal lattice.

-

Neutron Diffraction: This technique is complementary to XRD and is particularly crucial for accurately locating hydrogen atoms. X-rays are poor at scattering from hydrogen, which has only one electron. Neutrons, however, scatter from atomic nuclei, and they have a significant scattering cross-section for hydrogen (or its isotope, deuterium). For a molecule like TATB, where hydrogen bonding is paramount, neutron diffraction provides indispensable data for confirming the geometry of these bonds.[7]

Workflow: Single-Crystal X-ray Diffraction Protocol

The determination of a molecular crystal structure like TATB follows a well-defined experimental workflow. The causality behind each step is critical for obtaining a high-quality, verifiable structure.

-

Crystal Growth & Selection:

-

Action: Grow a single, high-quality crystal of TATB, typically 0.1-0.3 mm in size. This is often achieved by slow evaporation from a suitable solvent.[8]

-

Rationale: A single, defect-free crystal is required to produce a clean, unadulterated diffraction pattern. Polycrystalline or flawed samples produce complex, often indecipherable patterns.

-

-

Mounting and Centering:

-

Action: The selected crystal is mounted on a goniometer head, a device that allows for precise rotation in the X-ray beam. The crystal is carefully centered in the path of the beam.[9]

-

Rationale: Accurate centering ensures that the crystal remains fully illuminated by the X-ray beam as it is rotated, which is necessary to collect a complete dataset.

-

-

Data Collection:

-

Action: The crystal is irradiated with a monochromatic X-ray beam while being slowly rotated. A detector records the position and intensity of the thousands of diffracted X-ray reflections.[10]

-

Rationale: Collecting data over a wide range of crystal orientations is necessary to measure the full, three-dimensional diffraction pattern, which contains all the information needed to solve the structure.

-

-

Data Reduction and Structure Solution:

-

Action: The raw diffraction intensities are processed. Corrections are applied for experimental factors (e.g., absorption), and the data are indexed to determine the unit cell parameters. Computational methods (e.g., direct methods or Patterson methods) are then used to generate an initial model of the electron density and, thus, a preliminary atomic structure.

-

Rationale: This step translates the raw diffraction spots into a chemically meaningful model of the atomic arrangement within the unit cell.

-

-

Structure Refinement:

-

Action: The initial structural model is refined against the experimental data using least-squares algorithms. Atomic positions, bond lengths, and angles are adjusted until the calculated diffraction pattern from the model shows the best possible agreement with the observed diffraction pattern.

-

Rationale: Refinement is a self-validating process that optimizes the structural model to be the most statistically robust representation of the experimental data, providing the final, high-precision coordinates and geometric parameters.

-

Conclusion: The Synergy of Structure and Stability

The extraordinary insensitivity and thermal stability of TATB are not attributable to a single feature but are an emergent property of its hierarchical chemical architecture.

-

Molecular Level: The "push-pull" electronic nature and extensive intramolecular hydrogen bonding create a rigid, planar molecule that is inherently resistant to conformational changes that could lead to decomposition.

-

Supramolecular Level: These planar molecules are organized into robust 2D sheets via a dense network of intermolecular hydrogen bonds, providing exceptional in-plane stability.

-

Crystal Level: The stacking of these 2D sheets into a graphite-like, anisotropic crystal lattice provides a mechanism for dissipating mechanical shock energy through interlayer slippage, preventing the initiation of a detonation.

This in-depth understanding of TATB's structure is not merely academic; it provides a blueprint for the rational design of future energetic materials, where the goal is to achieve a finely tuned balance between high performance and operational safety.

References

-

Sciencemadness Wiki. (2020, October 26). TATB. Retrieved from [Link]

-

Wikipedia. (n.d.). TATB. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triamino-2,4,6-trinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Song, H., Liu, Y., Wu, Q., & Zhu, W. (2014). High-energetic and low-sensitive 1,3,5-triamino 2,4,6-trinitrobenzene (TATB) crystal: first principles investigation and Hirshfeld surface analysis. New Journal of Chemistry, 38(11), 5334-5343. Retrieved from [Link]

-

Pereira, C. A. K., & de F. F. da Silva, M. (2013). Synthesis of 2,4,6-triamino-1,3,5- trinitrobenzene. Journal of Aerospace Technology and Management, 5(3), 351-358. Retrieved from [Link]

-

Khan Academy. (n.d.). Intramolecular and intermolecular forces. Retrieved from [Link]

-

Chavez, D. E., Tappan, B. C., & Scharff, R. J. (2022). Probing the Structural Effects of Hydrogen Bonding in 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Experimental Evidence by 15N NMR Spectroscopy. The Journal of Physical Chemistry C, 126(45), 19163–19171. Retrieved from [Link]

- Zh-g, L., & F-s, X. (2009). Theoretical study on crystalline structures of TATB at different pressures.

-

NIST. (n.d.). 1,3,5-Benzenetriamine, 2,4,6-trinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Luscher, D. J., et al. (2017). Using Neutron Diffraction to Investigate Texture Evolution During Consolidation of Deuterated Triaminotrinitrobenzene (d-TATB) Explosive Powder. Crystals, 7(5), 149. Retrieved from [Link]

-

Stavrou, E., & Willey, T. M. (2020). Structural study of TATB and PBX-9502 under detonation-induced shock conditions. OSTI.GOV. Retrieved from [Link]

-

Raczyńska, E. D., et al. (2022). Push–Pull Effect on the Gas-Phase Basicity of Nitriles. Molecules, 27(19), 6549. Retrieved from [Link]

-

Tian, Y., et al. (2019). Strain-induced structural change and mechanical properties of 1,3,5-triamino-2,4,6-trinitrobenzene probed by neutron diffraction. Bulletin of Materials Science, 42, 191. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Perriot, R., et al. (2022). Elastic anisotropy of 1,3,5-Triamino-2,4,6-Trinitrobenzene as a function of temperature and pressure: A Molecular Dynamics study. arXiv. Retrieved from [Link]

-

Brown, G. W., et al. (2017). Neutron diffraction measurements and micromechanical modelling of temperature-dependent variations in TATB lattice parameters. OSTI.GOV. Retrieved from [Link]

-

ResearchGate. (n.d.). The structural formula and the unit cell of TATB crystal. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 28). The Hydrogen Bond. Retrieved from [Link]

-

Matyjaszczyk, P. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Retrieved from [Link]

-

Matta, C. F. (2020). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. PMC. Retrieved from [Link]

-

Jabłoński, M. (2021). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. MDPI. Retrieved from [Link]

-

AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. High-energetic and low-sensitive 1,3,5-triamino 2,4,6-trinitrobenzene (TATB) crystal: first principles investigation and Hirshfeld surface analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. How To [chem.rochester.edu]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

Introduction to insensitive high explosives (IHE)

An In-depth Technical Guide to Insensitive High Explosives (IHE)

Foreword for the Senior Application Scientist

In the realm of energetic materials, the pursuit of power is inextricably linked with the imperative of safety. This guide is crafted for the discerning researcher, scientist, and development professional who navigates this complex landscape. We move beyond rudimentary overviews to provide a deep, mechanistic understanding of Insensitive High Explosives (IHE). Our focus is not merely on what these materials are, but on the fundamental principles that govern their behavior—the "why" behind their reduced sensitivity and the intricate physics of their initiation. This document is structured to serve as a practical and authoritative resource, grounding theoretical concepts in the realities of laboratory testing and application.

Section 1: The Genesis and Definition of Insensitive High Explosives

The history of high explosives is punctuated by catastrophic accidents that have driven the scientific community to develop more robust and safer energetic materials. Insensitive Munitions (IM) are the products of this evolution, designed to reliably fulfill their intended function while minimizing the probability of inadvertent initiation when subjected to unplanned stimuli.[1][2] IHE are the energetic materials at the core of IM, engineered to withstand severe but credible accidents involving shock, heat, and adjacent detonations.[3]

An Insensitive High Explosive is formally defined as an explosive substance that, while capable of mass detonation, is so insensitive that the probability of accidental initiation or transition from burning to detonation is negligible.[4] This insensitivity is not an absolute state but a carefully quantified characteristic, evaluated through a rigorous series of standardized tests.

The development of IHE has been codified in military standards, most notably MIL-STD-2105, which outlines the hazard assessment tests for non-nuclear munitions.[1][5] These standards provide the framework for a consolidated safety and IM assessment program.[5] The overarching goal is to enhance the survivability of personnel and equipment by reducing the risk of catastrophic, unplanned explosions during manufacturing, transport, storage, and in operational environments.[1]

Section 2: The Molecular and Crystalline Basis of Insensitivity

The reduced sensitivity of IHE is not a matter of chance but a deliberate outcome of their molecular and crystalline architecture. At the heart of this insensitivity lies the ability of the material to dissipate energy from external stimuli without initiating a rapid, self-propagating decomposition.

Molecular Structure and Stability

A key strategy in the design of insensitive energetic molecules is the incorporation of features that promote thermal stability and reduce the propensity for bond scission under shock or impact. This is often achieved by creating molecules with strong intramolecular and intermolecular hydrogen bonding.

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) is a quintessential example of an IHE.[4] Its remarkable insensitivity is largely attributed to a planar molecular structure stabilized by extensive intramolecular and intermolecular hydrogen bonds between the amino (-NH₂) and nitro (-NO₂) groups.[6] This creates a robust, graphite-like layered crystal structure that is highly effective at dissipating energy.[6]

1,1-diamino-2,2-dinitroethene (FOX-7) is another prominent IHE that owes its insensitivity to strong intramolecular hydrogen bonds between its amino and nitro groups, which form energetically favorable six-membered rings.[7]

Crystal Morphology and Defects

The physical characteristics of the explosive crystals also play a crucial role in determining sensitivity. The presence of voids, crystal defects, and impurities can create "hot spots"—localized regions of high temperature that can form under shock compression and serve as initiation sites for detonation.[8]

Therefore, the manufacturing process for IHE aims to produce high-purity crystals with minimal defects and a spherical morphology, which is less prone to the formation of hot spots.[4]

Section 3: Formulation of Insensitive High Explosives: Plastic-Bonded Explosives (PBX)

While the intrinsic properties of the energetic molecule are paramount, the formulation of the explosive charge is equally critical to achieving the desired level of insensitivity. Most modern IHEs are formulated as Plastic-Bonded Explosives (PBXs).

A PBX consists of explosive crystals dispersed in a polymer binder matrix.[9] This formulation offers several advantages:

-

Reduced Sensitivity: The polymer binder coats the explosive crystals, cushioning them against shock and friction and reducing the likelihood of hot spot formation.[10]

-

Improved Mechanical Properties: The binder imparts structural integrity to the explosive charge, making it less susceptible to cracking or crumbling under mechanical stress.[11]

-

Processability: PBXs can be pressed or cast into precise shapes, which is essential for many modern munitions applications.[5]

The choice of binder is critical. Elastomeric (rubbery) binders, such as hydroxyl-terminated polybutadiene (HTPB) cured with isocyanates to form a polyurethane network, are commonly used to absorb shock energy.[9] Fluoropolymers like Viton A are also used for their chemical inertness and thermal stability.[12]

Plasticizers are often added to the binder system to improve the processability of the uncured explosive mixture and to enhance the mechanical properties of the final product.[13]

Section 4: The Physics of Initiation: From Stimulus to Detonation

Understanding the mechanisms by which an explosive transitions from a stable state to a detonation is fundamental to the science of IHE. The two primary modes of initiation are Shock-to-Detonation Transition (SDT) and Deflagration-to-Detonation Transition (DDT).

Shock-to-Detonation Transition (SDT)

SDT occurs when a strong shock wave passes through an explosive, compressing the material and creating hot spots that lead to rapid chemical reaction and the formation of a self-sustaining detonation wave.[14] The sensitivity of an explosive to SDT is a critical parameter, and IHEs are designed to have a high threshold for shock initiation.

Deflagration-to-Detonation Transition (DDT)

DDT is a more complex process in which a slower, subsonic burning (deflagration) accelerates and transitions into a supersonic detonation.[15][16] This can occur if the deflagration is confined, allowing pressure to build up and create a shock wave that can initiate detonation.[15] IHEs are specifically designed to be highly resistant to DDT.

Section 5: Standardized Testing and Characterization of Insensitive High Explosives

The classification of an explosive as "insensitive" is not subjective but is based on its performance in a series of highly standardized and rigorous tests. These tests are designed to simulate the types of stimuli that a munition might encounter throughout its lifecycle. The primary standards governing this testing are the U.S. Department of Defense's MIL-STD-2105 and the NATO Standardization Agreements (STANAGs).[1]

The following are the key tests used to characterize the insensitivity of high explosives:

Thermal Sensitivity Tests

These tests evaluate the response of the explosive to thermal stimuli, simulating scenarios such as a fuel fire.

-

Slow Cook-off (SCO): The munition is subjected to a slow, gradual increase in temperature, typically at a rate of 3.3°C per hour, until a reaction occurs.[17] This simulates a fire in a storage container or an adjacent vehicle.[1] An acceptable result is no reaction more severe than burning (Type V reaction).[12]

-

Fast Cook-off (FCO): The munition is rapidly engulfed in a fuel fire with a temperature of at least 870°C.[18] This simulates direct exposure to a fuel fire on an aircraft or vehicle.[1] Again, the desired outcome is no reaction more severe than burning.[12]

Mechanical Sensitivity (Impact and Friction) Tests

These laboratory-scale tests assess the sensitivity of the explosive material itself to mechanical stimuli.

-

BAM Fallhammer Impact Test: A specified weight is dropped from varying heights onto a small sample of the explosive to determine the minimum impact energy required to cause a reaction.[15]

-

BAM Friction Test: A sample of the explosive is subjected to a known load and friction to determine its sensitivity to this type of stimulus.

Munition-Level Impact and Shock Tests

These full-scale tests evaluate the response of the complete munition to various impact and shock scenarios.

-

Bullet Impact: The munition is struck by one or more high-velocity projectiles, typically a .50 caliber armor-piercing round.[1] The aim is to ensure that the munition does not detonate when hit by small arms fire.[12] The test procedure is detailed in STANAG 4241.

-

Fragment Impact: A standardized steel fragment is fired at the munition at high velocity (typically around 2530 m/s) to simulate the impact of shrapnel from a nearby explosion.[1] The objective is to prevent detonation from fragment impact.[12] STANAG 4496 provides the detailed test procedure.

-

Shaped Charge Jet Impact: The munition is subjected to the impact of a high-velocity jet of molten metal from a shaped charge, simulating an attack by an anti-tank weapon.[1] This is one of the most severe tests, and the goal is to achieve a reaction no more violent than an explosion (Type III), rather than a full detonation.[7][12] The test is governed by STANAG 4526.

-

Sympathetic Detonation: This test determines whether the detonation of one munition (the "donor") will cause the detonation of an adjacent munition (the "acceptor").[1] The munitions are arranged in their operational or storage configuration to assess the risk of a chain reaction. A passing result is that the acceptor munition does not detonate.[12] The procedure is outlined in STANAG 4396.

Section 6: Performance and Sensitivity Data of Key Insensitive High Explosives

The selection of an IHE for a particular application involves a trade-off between insensitivity and performance. The following table provides a comparison of key performance and sensitivity characteristics for several common IHEs and conventional high explosives.

| Explosive | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (h₅₀%, cm) |

| TNT (Trinitrotoluene) | 1.65 | 6,900 | 19 | 15-100 |

| RDX (Cyclotrimethylene trinitramine) | 1.82 | 8,750 | 34 | 20-30 |

| HMX (Cyclotetramethylene tetranitramine) | 1.91 | 9,100 | 39 | 25-35 |

| TATB (Triaminotrinitrobenzene) | 1.94 | 7,350 | 26 | >320 |

| FOX-7 (Diaminodinitroethene) | 1.89 | 8,870 | 34 | 90 |

| NTO (Nitrotriazolone) | 1.93 | 8,300 | 31 | >100 |

Data compiled from various sources. Impact sensitivity values can vary depending on the specific test method and crystal characteristics.

Section 7: Experimental Protocols and Workflows

To ensure the integrity and reproducibility of IHE characterization, strict adherence to standardized experimental protocols is essential.

Workflow for IHE Qualification

The following diagram illustrates a typical workflow for the qualification of a new insensitive high explosive.

Caption: A generalized workflow for the qualification of a new Insensitive High Explosive.

Protocol for Slow Cook-off Test (Based on MIL-STD-2105)

-

Test Article Preparation: The munition is configured in its logistical or tactical configuration, as specified in the test plan. Thermocouples are attached to the munition casing to monitor its temperature.

-

Test Chamber Setup: The munition is placed in a thermal chamber capable of producing a controlled, uniform heating rate.

-

Heating Profile: The temperature of the chamber is increased at a rate of 3.3°C (5.9°F) per hour.[17]

-

Data Collection: The temperature of the munition and the chamber, as well as any visual or audible events, are continuously monitored and recorded. High-speed video is often used to capture the reaction.

-

Test Termination: The test is terminated when the munition has reacted or when the test has been conducted for a predetermined duration without a reaction.

-

Post-Test Analysis: The type of reaction (e.g., burning, explosion, detonation) is classified based on the evidence collected, such as the condition of the munition casing, the presence of a crater, and the analysis of witness plates for fragmentation.

Section 8: The Future of Insensitive High Explosives

The development of IHE is an ongoing process, driven by the dual goals of enhancing safety and improving performance. Future research is likely to focus on several key areas:

-

Novel Energetic Materials: The design and synthesis of new energetic molecules with even greater insensitivity and higher performance.

-

Advanced Formulations: The development of novel binder systems, including energetic binders that contribute to the overall energy output of the explosive.

-

Nanomaterials: The use of nano-sized explosive crystals, which may offer advantages in terms of both performance and reduced sensitivity.

-

Computational Modeling: The increasing use of advanced computational models to predict the properties of new IHEs, reducing the need for extensive and costly experimental testing.[4]

The continued advancement of IHE technology is essential for ensuring the safety and effectiveness of munitions in an increasingly complex world.

References

- Element U.S. Space & Defense. (2025, September 9). Insensitive Munitions Test Series: Cook-Off, Sympathetic Det...

- NATO. (n.d.). IM Testing and Assessments.

- U.S. Army Test and Evaluation Command. (1993, June 2). Insensitive Munitions (IM) Tests. DTIC.

- Totalförsvarets forskningsinstitut - FOI. (n.d.). Insensitive Munitions and Ageing.

- (n.d.). The technical requirements for insensitive munitions.

- imemg. (2003, July 14). mil-std-2105d.

- Open Journal Systems. (n.d.). Review of modern military insensitive high explosives.

- Safety Management Services, Inc. (n.d.). Insensitive Munitions.

- OZM Research. (n.d.). OZM Ball Drop Impact Tester (BIT‐132) vs. BAM Standard Method.

- NATO. (n.d.). NATO STANDARD AOP-4241 BULLET IMPACT MUNITION TEST PROCEDURES.

- OSTI.GOV. (n.d.).

- SciSpace. (n.d.). Gurney energy of explosives: estimation of the velocity and impulse imparted to driven metal.

- IMEMG. (n.d.). An international review of the STANAG 4496, Fragment Impact Test.

- IMEMG. (n.d.).

- Fauske & Associates. (2017, September 7). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test.

- N

- International Explosives Safety Symposium & Exp. (2018, August 9). Review and update of STANAG 4526 Shaped Charge Jet, Munitions Test Procedure.

- AIP Publishing. (n.d.). Gun Testing Ballistics Issues for Insensitive Munitions Fragment Impact Testing.

- ResearchGate. (n.d.). (PDF) Detonation characteristics of powerful insensitive explosives.

- NATO. (n.d.). STANAG 4241 Review of the Bullet Impact Test.

- Wikipedia. (n.d.).

- IMEMG. (n.d.).

- MATEC Web of Conferences. (n.d.). Assessing the impact sensitivity of explosives using the BHF-12A equipment.

- International Ammunition Technical Guidelines. (n.d.).

- New Mexico Tech. (2015, January 15). DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES.

- (n.d.).

- Journal of Fluid Mechanics | Cambridge Core. (2015, May 21). Scaling of detonation velocity in cylinder and slab geometries for ideal, insensitive and non-ideal explosives.

- Diva-portal.org. (n.d.). The Gurney model of explosive output.

- ResearchGate. (n.d.). Insensitive Munitions Fragment Impact Gun Testing Technology Challenges.

- Wikipedia. (n.d.). Insensitive munition.

- OSTI.GOV. (2018, June 14).

- Gexcon's Knowledge Base. (2024, August 2).

- DTIC. (n.d.). Deflagration to Shock to Detonation Transition of Energetic Propellants.

- ResearchGate. (n.d.). (PDF) Hydrogen Bonding in Insensitive High Explosives.

- ResearchGate. (n.d.). Synthesis and properties of 1,1-diamino-2,2-dinitroethylene.

- Science Toys. (n.d.). Polymer Bonded Explosives (PBX).

- PubMed. (n.d.). 2,4,6-triamino-1,3,5-trinitrobenzene (TATB)

- CSWAB. (n.d.). Evaluation of the Thermo-mechanical and Explosive Properties of Bimodal and Hybrid Polymer Bonded Explosive (PBX) Compositions.

- NIH. (n.d.). Preparation, characterization of spherical 1,1-diamino-2,2-dinitroethene (FOX-7), and study of its thermal decomposition characteristics.

- Scribd. (n.d.).

- The Journal of Physical Chemistry Letters - ACS Publications. (2022, October 3).

- imemg. (2017, May 4). insensitive munitions requirements, technology, and testing.

- ResearchGate. (n.d.).

- SciELO. (n.d.). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene.

- Wikipedia. (n.d.). Polymer-bonded explosive.

- ACS Publications. (n.d.). On the Synthesis of 1,1-Diamino-2,2-dinitroethene (FOX-7) by Nitration of 4,6-Dihydroxy-2-methylpyrimidine | Organic Process Research & Development.

- NATO. (n.d.). STANAG 4439 : 2010 POLICY FOR INTRODUCTION AND ASSESSMENT OF INSENSIT.

- ResearchGate. (n.d.). (PDF)

- IMEMG. (n.d.).

Sources

- 1. Insensitive Munitions Test Series: Cook-Off, Sympathetic Detonation, Bullet Impact, Frag Impact, & Shaped Charge Jet Impact [elementdefense.com]

- 2. d-nb.info [d-nb.info]

- 3. journals.ardascience.com [journals.ardascience.com]

- 4. imemg.org [imemg.org]

- 5. researchgate.net [researchgate.net]

- 6. imemg.org [imemg.org]

- 7. matec-conferences.org [matec-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. foi.se [foi.se]

- 10. ndia.dtic.mil [ndia.dtic.mil]

- 11. imemg.org [imemg.org]

- 12. fauske.com [fauske.com]

- 13. smsenergetics.com [smsenergetics.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. members.imemg.org [members.imemg.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. publications.sto.nato.int [publications.sto.nato.int]

- 18. ndia.dtic.mil [ndia.dtic.mil]

The Environmental Persistence and Transformation of s-Triaminotrinitrobenzene: A Technical Guide

Abstract

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) is an insensitive high explosive (IHE) increasingly utilized in applications demanding a high degree of safety and thermal stability.[1][2] Its robust chemical nature, however, raises significant questions regarding its environmental fate and long-term impact. This technical guide provides an in-depth analysis of the environmental behavior of TATB, synthesizing current scientific understanding of its persistence, degradation pathways, mobility in terrestrial and aquatic systems, and potential for bioaccumulation. We will explore the intricate interplay of abiotic and biotic processes that govern the transformation of TATB and its degradation products, offering a comprehensive resource for researchers, environmental scientists, and professionals involved in the lifecycle management of insensitive munitions.

Introduction: The Double-Edged Sword of Stability

The very properties that make TATB a desirable explosive—its remarkable thermal stability and insensitivity to shock—also contribute to its environmental persistence.[1][2] Unlike conventional explosives, TATB's robust molecular structure, characterized by strong intramolecular and intermolecular hydrogen bonding, makes it highly resistant to rapid degradation.[1] Consequently, unexploded ordnance or residues from manufacturing and disposal activities can introduce TATB into the environment, where it may remain for extended periods.[1][2] Understanding the subtle and slow-acting mechanisms that do lead to its eventual transformation is paramount for accurate environmental risk assessment and the development of effective remediation strategies. This guide will dissect these mechanisms, providing a scientifically grounded perspective on the environmental journey of this unique energetic material.

Physicochemical Properties: The Foundation of Environmental Behavior

A thorough understanding of a compound's physicochemical properties is the bedrock of predicting its environmental fate. For TATB, these properties dictate its partitioning between soil, water, and air, and its susceptibility to various degradation processes.

| Property | Value | Significance for Environmental Fate | Reference |

| Chemical Formula | C₆H₆N₆O₆ | Provides the elemental composition for mass balance in degradation studies. | [3] |

| Molecular Weight | 258.15 g/mol | Influences diffusion and transport processes. | [1] |

| Water Solubility | 0.01 mg/L (at 30°C) | Extremely low solubility limits its mobility in aqueous systems and bioavailability. | [1] |

| Appearance | Yellow crystalline solid | Can change color upon degradation, indicating chemical transformation. | [1] |

Table 1: Key Physicochemical Properties of TATB

The exceedingly low water solubility of TATB is a dominant factor in its environmental behavior, significantly limiting its leaching from soil into groundwater.[1] However, as we will explore, transformation processes can lead to the formation of more soluble degradation products, which may pose a greater risk of migration.[1]

Abiotic Degradation: The Slow Transformation by Light and Water

In the absence of microbial activity, the primary drivers of TATB transformation in the environment are photolysis and hydrolysis. These abiotic processes are often the initial steps in the breakdown of this resilient molecule.

Photolysis: Degradation Under Sunlight

TATB is photosensitive and can undergo transformation when exposed to sunlight, particularly in the UV spectrum.[1] This process often involves a visible color change from yellow to green or even darker shades.[1]

Key Photolytic Transformation Products:

-

Mono-benzofurazan derivative: A major product formed under both simulated sunlight and UV irradiation.[1]

-

aci-Nitro isomer of TATB: A tautomeric form of TATB that can be an intermediate in photolytic pathways.[1]

-

3,5-diamino-2,4,6-trinitrophenol: This compound is formed through the hydrolysis of the aci-nitro intermediate and is significantly more water-soluble than the parent TATB.[1]

-

1,3,5-triamino-2-nitroso-4,6-dinitrobenzene and 1,3,5-triamino-2,4-dinitrobenzene: These have also been identified as photoproducts under certain conditions.[1]

The formation of more soluble and potentially more mobile degradation products through photolysis is a critical aspect of TATB's environmental fate, as it can increase the potential for groundwater contamination.[1]

Hydrolysis: The Role of Water in Degradation

While TATB is highly insoluble, hydrolysis can occur, particularly under alkaline conditions and over long periods.[1] The primary hydrolysis product identified is 3,5-diamino-2,4,6-trinitrophenol , the same compound observed in photolytic pathways.[1] This suggests that water plays a crucial role in the transformation of TATB, both directly and as a reactant in photo-induced processes.

Sources

Methodological & Application

Application Notes & Protocols: Vicarious Nucleophilic Substitution (VNS) for the Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB)

For: Researchers, scientists, and drug development professionals exploring advanced synthesis methodologies for high-purity energetic materials.

Introduction: A Paradigm Shift in TATB Synthesis

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) is a remarkably insensitive and thermally stable high explosive, making it invaluable for applications where safety is paramount.[1] Traditionally, the production of TATB has relied on the nitration of 1,3,5-trichlorobenzene (TCB) followed by amination.[1] This method, however, involves harsh reaction conditions, expensive starting materials, and the generation of undesirable chlorinated byproducts.[2]

The advent of Vicarious Nucleophilic Substitution (VNS) of hydrogen offers a more elegant and environmentally benign pathway to TATB.[3] VNS allows for the direct amination of electron-deficient aromatic rings, such as those in nitroaromatics, by replacing a hydrogen atom.[4] This application note provides a comprehensive technical guide to the synthesis of TATB via VNS, detailing the underlying mechanism, optimized protocols, and critical experimental considerations.

The Core of the Matter: Understanding Vicarious Nucleophilic Substitution

The VNS reaction is a powerful tool for the functionalization of electron-deficient aromatic and heteroaromatic compounds.[5] It proceeds through a distinct mechanism that differentiates it from classical nucleophilic aromatic substitution (SNAr), which requires a leaving group other than hydrogen.

The VNS Mechanism: A Step-by-Step Elucidation

The VNS reaction involves the addition of a nucleophile, which carries a leaving group, to an electron-deficient aromatic ring.[4] The process can be broken down into the following key steps:

-

Nucleophilic Addition: A carbanion or other suitable nucleophile, stabilized by an electron-withdrawing group and bearing a leaving group, attacks the electron-deficient aromatic ring. This forms a negatively charged intermediate known as a σH-adduct or Meisenheimer-type complex.[4][6]

-

β-Elimination: A base abstracts a proton from the ring, leading to the elimination of the leaving group from the nucleophile. This step is crucial for the rearomatization of the ring.[7]

-

Protonation: An acidic workup protonates the resulting anion to yield the final substituted product.[4]

The driving force for the reaction is the strong electron-withdrawing effect of the nitro groups on the aromatic ring, which facilitates the initial nucleophilic attack.

Caption: General Mechanism of Vicarious Nucleophilic Substitution.

VNS in Action: The Synthesis of TATB from Picramide

A particularly effective VNS route to TATB utilizes picramide (2,4,6-trinitroaniline) as the starting material.[3] This approach avoids the use of halogenated precursors and proceeds under milder conditions. Several aminating agents have been explored, with 1,1,1-trimethylhydrazinium iodide (TMHI) and hydroxylamine showing significant promise.[3][8]

The Aminating Agent: A Critical Choice

The selection of the aminating agent is pivotal for the success of the VNS synthesis of TATB.

-

1,1,1-Trimethylhydrazinium Iodide (TMHI): TMHI has been identified as a highly efficient aminating reagent for this transformation.[3] In the presence of a strong base, it readily reacts with picramide at room temperature to produce TATB in high yields (80-90%).[3]

-

Hydroxylamine: Hydroxylamine, in combination with a strong base, also serves as an effective aminating agent, yielding TATB in the range of 50-74%.[1] This method often requires elevated temperatures (65-95°C).[1]

The Role of the Solvent and Base

The choice of solvent and base is critical for facilitating the VNS reaction.

-

Solvent: Aprotic, polar solvents like dimethyl sulfoxide (DMSO) are highly effective in dissolving the reactants and stabilizing the charged intermediates.[1] While other solvents like methanol or toluene can be used, they often result in lower yields and incomplete amination.[1]

-

Base: A strong base, such as sodium methoxide or sodium ethoxide, is required to deprotonate the aminating agent and to facilitate the β-elimination step.[3][7] An excess of the base is typically used to drive the reaction to completion.[3]

Experimental Protocol: VNS Synthesis of TATB using TMHI

This protocol details the synthesis of TATB from picramide using 1,1,1-trimethylhydrazinium iodide (TMHI) as the aminating agent.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Picramide | Reagent | Commercially Available |

| 1,1,1-Trimethylhydrazinium Iodide (TMHI) | Synthesis Grade | Commercially Available |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available |

| Sodium Methoxide (NaOMe) | 95% | Commercially Available |

| Deionized Water | N/A | In-house |

| Methanol | ACS Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve picramide and solid TMHI in anhydrous DMSO.[3] The concentration of picramide should be in the range of 0.1 to 0.2 M.[1][3]

-

Initiation: Cool the reaction mixture in an ice bath. Slowly add solid sodium methoxide to the stirred solution. An excess of base is crucial to drive the reaction to completion.[3]

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction is typically complete within 3 hours.[3] The reaction mixture will likely become a highly viscous suspension.[1]

-

Quenching and Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing a large volume of deionized water. This will quench the reaction and precipitate the crude TATB.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with deionized water and then with methanol to remove unreacted starting materials and byproducts.

-

Drying: Dry the resulting bright yellow solid in a vacuum oven at a temperature not exceeding 80°C to obtain the final TATB product.

Caption: Workflow for the VNS Synthesis of TATB.

Characterization and Quality Control

The identity and purity of the synthesized TATB should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| FT-IR Spectroscopy | Characteristic peaks for N-H stretching (amino groups) and N-O stretching (nitro groups). |

| 1H NMR Spectroscopy | A single peak corresponding to the protons of the amino groups. |

| 13C NMR Spectroscopy | Signals corresponding to the carbon atoms of the aromatic ring. |

| Melting Point | High melting point, characteristic of TATB. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of TATB. |

A key potential impurity is 1,3-diamino-2,4,6-trinitrobenzene (DATB), which arises from incomplete amination.[3] The absence of signals corresponding to DATB in the analytical data is a crucial indicator of reaction completion and product purity.

Conclusion: A Safer and More Efficient Future for TATB Production

The Vicarious Nucleophilic Substitution of hydrogen presents a significant advancement in the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene. This methodology offers a safer, more efficient, and environmentally conscious alternative to traditional synthetic routes.[2][3][8] By leveraging readily available starting materials and milder reaction conditions, the VNS approach paves the way for the scalable and sustainable production of high-purity TATB for a wide range of applications.

References

-

Synthesis of 2,4,6-triamino-1,3,5- trinitrobenzene - SciELO. Available at: [Link]

-

New Synthesis of TATB. Process Development Studies - OSTI.GOV. Available at: [Link]

-

Pilot plant synthesis of triaminotrinitrobenzene (TATB) - NDIA. Available at: [Link]

-

Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. Available at: [Link]

-

A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB) - OSTI.GOV. Available at: [Link]

-

A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB) - UNT Digital Library. Available at: [Link]

-

Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters. Available at: [Link]

-

(PDF) Design and Synthesis of Energetic Materials - ResearchGate. Available at: [Link]

-

Synthesis of Polynitroxides Based on Nucleophilic Aromatic Substitution - Sci-Hub. Available at: [Link]

-

(PDF) Computational study of vicarious nucleophilic substitution reactions - ResearchGate. Available at: [Link]

-

Amination of energetic anions: high-performing energetic materials - Dalton Transactions (RSC Publishing). Available at: [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. Available at: [Link]

-

Vicarious Nucleophilic Substitution of Hydrogen - CHIMIA. Available at: [Link]

-

Synthesis and Characterization of New Energetic Materials Based on Various Energetic Building Blocks and Investigation of Differ - LMU. Available at: [Link]

-

Nitro compound synthesis by nitrite substitution or nitration - Organic Chemistry Portal. Available at: [Link]

-

Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts - MDPI. Available at: [Link]

-

Vicarious Nucleophilic Substitution of Hydrogen - ACS Publications. Available at: [Link]

-

The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions - Scholars Commons @ Laurier. Available at: [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC. Available at: [Link]

-

An Introduction to the Synthesis of High-energy Materials - Organic Chemistry Research. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. imemg.org [imemg.org]

- 3. osti.gov [osti.gov]

- 4. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.kuleuven.be [chem.kuleuven.be]

- 8. osti.gov [osti.gov]

Application Note: A Comprehensive Guide to the Analytical Characterization of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

Abstract

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) is a cornerstone of insensitive high explosive (IHE) formulations, prized for its remarkable thermal stability and insensitivity to accidental stimuli such as shock, friction, and impact.[1][2] These properties are critically dependent on its chemical purity, crystalline structure, particle size, and morphology. Consequently, a rigorous and multi-faceted analytical characterization is imperative for quality control, safety assurance, and performance prediction of TATB and its polymer-bonded explosive (PBX) formulations. This guide provides a detailed overview of the essential analytical techniques, offering not just protocols but the scientific rationale behind their application in the comprehensive characterization of TATB.

The Imperative for Comprehensive TATB Characterization

The extreme insensitivity of TATB is a direct result of its unique molecular and crystal structure, which features extensive intra- and intermolecular hydrogen bonding.[3] However, the presence of impurities, variations in particle size distribution, or unintended crystalline polymorphs can compromise this stability, potentially increasing sensitivity. Therefore, the goal of characterization is to build a complete profile of a given TATB lot, ensuring it meets stringent safety and performance specifications. This process involves a synergistic application of chromatographic, spectroscopic, thermal, and microscopic techniques.

subgraph "cluster_0" { label="Sample Receipt & Initial Assessment"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; raw_TATB [label="Raw TATB Powder"]; }

subgraph "cluster_1" { label="I. Chemical Purity & Composition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="HPLC\n(Purity, Impurities)"]; FTIR_Raman [label="FTIR / Raman\n(Functional Groups, Impurities)"]; NMR [label="Solid-State NMR\n(Molecular Structure)"]; }

subgraph "cluster_2" { label="II. Physical & Morphological Properties"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; SEM_AFM [label="SEM / AFM\n(Morphology, Shape)"]; Laser_Diff [label="Laser Diffraction\n(Particle Size Distribution)"]; BET [label="BET Analysis\n(Surface Area)"]; XRD [label="XRD\n(Crystallinity, Phase ID)"]; }

subgraph "cluster_3" { label="III. Thermal Stability & Behavior"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; DSC [label="DSC\n(Phase Transitions, Decomposition Temp)"]; TGA [label="TGA\n(Mass Loss, Thermal Stability)"]; }

subgraph "cluster_4" { label="IV. Performance & Safety Assessment"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sensitivity [label="Sensitivity Tests\n(Impact, Friction, Shock)"]; }

subgraph "cluster_5" { label="Data Integration & Final Report"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Report [label="Comprehensive\nCharacterization Report"]; }

// Connections raw_TATB -> {HPLC, SEM_AFM, DSC} [label="Primary Analysis"]; HPLC -> FTIR_Raman [label="Confirm Impurities"]; FTIR_Raman -> NMR; SEM_AFM -> Laser_Diff [label="Correlate Size & Shape"]; Laser_Diff -> BET; BET -> XRD; DSC -> TGA [label="Correlate Thermal Events"]; {NMR, XRD, TGA, Sensitivity} -> Report; HPLC -> Report; SEM_AFM -> Report; Laser_Diff -> Report; DSC -> Report;

}

Figure 1: Integrated workflow for the comprehensive characterization of TATB.

Chemical Purity and Compositional Analysis

The primary challenge in analyzing TATB's chemical purity is its profound insolubility in most common organic solvents.[4][5][6] This property dictates the selection of appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity (assay) of TATB and quantifying impurities. Due to its insolubility, methods often rely on dissolving TATB in a strong solvent like concentrated sulfuric acid followed by dilution, or using dimethyl sulfoxide (DMSO) for trace analysis.[6][7] A validated reverse-phase HPLC method is crucial for separating TATB from synthesis precursors or degradation products.[4]

Expert Insight: The choice of solvent is a critical experimental parameter. While sulfuric acid is an effective solvent, it is highly corrosive and requires stringent safety protocols.[6] DMSO is less aggressive but may not fully dissolve high concentrations of TATB. The development of a robust HPLC method must balance solubility, analyte stability, and compatibility with the column and detector.

Protocol: Reverse-Phase HPLC for TATB Purity

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the TATB sample.

-

Carefully dissolve the sample in 10 mL of DMSO. Use of an ultrasonic bath may aid dissolution. For assay via sulfuric acid, a specialized protocol involving dissolution and controlled dilution must be followed.[6]

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

Instrumentation & Conditions:

-

System: Agilent 1260 Infinity II or similar.

-

Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol. A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis Diode Array Detector (DAD) set at a wavelength where TATB has strong absorbance (e.g., 270 nm).[8]

-

Column Temperature: 30 °C.

-

-

Analysis:

-

Run a standard of known TATB concentration to establish retention time and peak area correlation.

-

Inject the sample solution.

-

Identify the TATB peak based on retention time.

-

Calculate purity using the area percent method, assuming all components have a similar response factor, or quantify against the standard. Impurities will appear as separate peaks.

-

| Parameter | Typical Value / Type | Rationale |

| Technique | Reverse-Phase HPLC | Separates compounds based on polarity; effective for TATB and related impurities. |

| Stationary Phase | C18 | Provides strong hydrophobic interaction for retaining TATB from the mobile phase. |

| Mobile Phase | Acetonitrile/Water | Common solvent system for reverse-phase, allows for tuning of elution strength. |

| Detector | UV-Vis (DAD) | TATB has strong UV absorbance, allowing for sensitive and selective detection. |

| Solvent | DMSO / H₂SO₄ | One of the few solvents capable of dissolving TATB for analysis.[5][6] |

Vibrational Spectroscopy (FTIR & Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are rapid, non-destructive techniques for confirming the identity of TATB and detecting certain impurities.[9] They probe the vibrational modes of molecules, providing a "fingerprint" based on functional groups.

-

FTIR Spectroscopy: Particularly sensitive to polar functional groups. The amine (N-H) and nitro (N-O) stretching modes in TATB produce characteristic, strong absorptions.[10] It can be used to detect impurities like DATB (diamino-trinitrobenzene) at concentrations of 1% or greater.[10]

-

Raman Spectroscopy: Complements FTIR, being more sensitive to non-polar bonds and symmetric vibrations. The symmetric NO₂ stretching and ring vibrations of TATB are prominent in its Raman spectrum.[11][12]

Expert Insight: For solid samples, sample preparation is key. FTIR is often performed using KBr pellets or Nujol mulls to reduce scattering.[10] Raman spectroscopy can often analyze the powder directly with minimal preparation, making it advantageous for rapid screening.[11]

Characteristic Vibrational Modes of TATB

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3325 / ~3225 | Amine (N-H) stretching | FTIR[10] |

| ~1620 | Amine (N-H) bending | FTIR / Raman |

| ~1524 / ~1340 | Asymmetric/Symmetric Nitro (NO₂) stretching | Raman[12] |

| ~1170 | Intense Ring Vibration | Raman[13] |

| ~861 | N-O + NH common vibration mode | Raman[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its poor solubility, solution-state NMR is impractical for TATB characterization.[5][10] However, solid-state NMR (ssNMR) , particularly using advanced cross-polarization techniques, can provide detailed information about the molecular structure and intermolecular interactions (like hydrogen bonding) in the crystalline state.[5] This is a powerful research tool for understanding the fundamental properties of TATB but is less common for routine quality control.

Physical and Morphological Characterization

The physical properties of TATB particles—their size, shape, and surface area—directly influence the processing, safety, and detonation performance of PBX formulations.

Particle Size and Shape Analysis

-

Laser Diffraction (Laser Light Scattering): This is the most common technique for determining particle size distribution (PSD).[14] It measures the angular distribution of light scattered by a suspension of particles, which is then used to calculate the PSD.

-

Scanning Electron Microscopy (SEM): Provides direct visualization of the particles, revealing their morphology (e.g., platelets, agglomerates) and surface texture.[11][15] While not ideal for generating bulk PSD statistics, it is invaluable for validating laser diffraction data and understanding particle shape, which can significantly affect the calculated PSD.[14]

Expert Insight: Laser diffraction assumes particles are spherical. TATB crystals are typically anisotropic platelets, which can lead to inaccuracies in the PSD if not properly accounted for.[14][16] It is crucial to use the correct refractive index (Mie theory) for TATB and to corroborate the results with microscopy (SEM) to understand the true particle morphology.[14]

Protocol: Particle Size Analysis by Laser Diffraction

-

Instrument Setup:

-

Sample Preparation:

-

Prepare a dilute, homogenous suspension of the TATB powder in the carrier liquid. A small amount of surfactant may be needed to prevent agglomeration.

-

The suspension should be sonicated gently to break up loose agglomerates without fracturing primary particles.

-

-

Measurement:

-

Obtain a background measurement of the clean carrier liquid.

-

Introduce the sample suspension into the instrument until the optimal obscuration level is reached.

-

Perform the measurement. The instrument software will calculate the volume-based particle size distribution.

-

-

Data Reporting:

-

Report key statistical values such as the mean, median (D50), D10, and D90. The D50 value represents the particle diameter at which 50% of the sample's volume is composed of smaller particles.[17]

-

Specific Surface Area (BET Analysis)

The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area of the TATB powder. This is achieved by measuring the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. The surface area is a critical parameter as it influences dissolution rates, reactivity, and interaction with polymeric binders in PBX formulations. For nano-sized TATB, the specific surface area can be significantly higher (e.g., 22 m²/g) compared to conventional grades.[18]

X-Ray Diffraction (XRD)

Powder X-ray diffraction (XRD) is the definitive technique for analyzing the crystalline properties of TATB. It provides information on:

-

Crystal Structure: Confirms the triclinic crystal structure of TATB.[19]

-

Phase Purity: Identifies the presence of any amorphous content or different crystalline polymorphs.

-

Crystallite Size: For nanomaterials, the broadening of diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation.[18]

Expert Insight: In-situ XRD experiments under high pressure and temperature can be used to study the structural stability of TATB under detonation-like conditions, providing fundamental insights into its insensitivity.[19][20] Neutron diffraction is another powerful tool that can analyze the bulk of an explosive part, offering better grain statistics than surface-sensitive X-rays.[21]

Thermal Properties and Stability

Thermal analysis is essential for determining the stability of TATB at elevated temperatures and predicting its behavior in abnormal thermal environments.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are often performed simultaneously (TG-DSC).[11]

-

DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions, melting points, and exothermic decomposition events.

-

TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss due to sublimation or decomposition.[22]

For TATB, DSC typically shows a major exothermic decomposition peak at high temperatures (e.g., >350 °C).[18] The exact temperature and profile can be influenced by factors like heating rate and the degree of confinement.[22][23] Under low confinement (open pan), TATB can completely sublime before decomposing.[22] Using crucibles with small pinholes suppresses sublimation, allowing for the study of the decomposition kinetics.[22] TGA curves for TATB generally show a single, sharp weight loss step corresponding to its decomposition.[11]

Protocol: TG-DSC Analysis of TATB

-

Instrument Setup:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of TATB powder into the crucible.

-

-

Measurement:

-

Data Analysis:

-

From the DSC curve, determine the onset temperature and peak maximum of the decomposition exotherm.

-

From the TGA curve, determine the onset temperature of mass loss and the total mass lost.

-

Summary of Typical Thermal Data for TATB

| Parameter | Typical Observation | Significance |

| Sublimation Temp. | ~320-360 °C (in open pan)[22] | Can interfere with decomposition measurements if not controlled. |

| Decomposition Onset | >350 °C (highly dependent on conditions)[18] | Key indicator of thermal stability. |

| Decomposition Profile | Single sharp exotherm (DSC) / Single mass loss (TGA)[11] | Indicates a relatively clean and rapid decomposition process. |

Sensitivity and Performance Testing

While not strictly analytical chemistry, sensitivity tests are a critical part of TATB's overall characterization. They quantify the material's response to external stimuli.

-

Impact Test: Measures the energy required to cause a reaction when a weight is dropped onto the material.

-

Friction Test: Measures the response of the material to frictional stimuli.

-

Gap Test: Measures the ability of a shock wave, attenuated by a "gap" of inert material, to initiate detonation in the test explosive.[24]

TATB and its formulations consistently show significantly lower sensitivity in these tests compared to conventional explosives like RDX or HMX, confirming its IHE nature.[24][25]

Conclusion

The characterization of TATB is a complex but essential process that relies on the intelligent application of a suite of analytical techniques. No single method can provide a complete picture. By integrating data from chromatography (purity), spectroscopy (identity), microscopy and light scattering (morphology), thermal analysis (stability), and XRD (crystallinity), a comprehensive and reliable assessment of the material's quality, safety, and potential performance can be achieved. This integrated approach ensures that TATB continues to serve as a reliable and exceptionally safe material for its intended high-stakes applications.

References

-

C-4 (explosive) - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Characterization of Thermally Damaged LX-17. (2008). Journal Thermal Analysis and Calorimetry, 93(1), 311-317. NDIA Conference Proceedings. Retrieved January 27, 2026, from [Link]

-

S2.3 Characterization The morphology of neat TATB and PDA coated TATB was observed with a thin layer of gold before the characte. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

TATB Thermal Decomposition: An Improved Kinetic Model for Explosive Safety Analysis. (2021). OSTI.GOV. Retrieved January 27, 2026, from [Link]

-

Rigdon, L. P., Stephens, F. B., & Harrar, J. E. (1983). Precise assay of TATB by the determination of total amino and nitro functional groups. Propellants, Explosives, Pyrotechnics, 8, 206-211. Retrieved January 27, 2026, from [Link]

-

Structural study of TATB and PBX-9502 under detonation-induced shock conditions. (2020). OSTI.GOV. Retrieved January 27, 2026, from [Link]

-

Probing the Structural Effects of Hydrogen Bonding in 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Experimental Evidence by 15N NMR Spectroscopy. (2022). The Journal of Physical Chemistry C. ACS Publications. Retrieved January 27, 2026, from [Link]

-

TATB SENSITIVITY AND PERFORMANCE TESTING. (1975). OSTI.GOV. Retrieved January 27, 2026, from [Link]

-

Comparative Analysis of Sublimation and Thermal Decomposition of TATB. (2023). OSTI.GOV. Retrieved January 27, 2026, from [Link]

-

TATB-Kel-F PBX Analysis. (RX-03-BB). (n.d.). Scribd. Retrieved January 27, 2026, from [Link]

-

Introduction to GPC. (n.d.). TA Instruments. Retrieved January 27, 2026, from [Link]

-

Morphological characterization of TATB. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015). Agilent. Retrieved January 27, 2026, from [Link]

-

Particle size distribution of TATB particles. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Determination of triacetone triperoxide (TATP) traces using passive samplers in combination with GC-MS and GC-PCI-MS/MS methods. (2023). JRC Publications Repository. Retrieved January 27, 2026, from [Link]

-

Fourier-transform infrared (FTIR) (a) and Raman (b) spectra of TATB. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Development of Parameters for the Particle Size Distribution of TATB. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Selective SERS Detection of TATB Explosives Based on Hydroxy-Terminal Nanodiamond-Multilayer Graphene Substrate. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Understanding Gel Permeation Chromatography Basics. (n.d.). Chrom Tech, Inc. Retrieved January 27, 2026, from [Link]

-

Thermal expansion of TATB-based explosives from 300 to 566 K. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Preparation and Characterization of Nano-TATB Explosive. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Scientists solve the 50-year mystery of widely used high explosive TATB. (2022). Lawrence Livermore National Laboratory. Retrieved January 27, 2026, from [Link]

-

Sensitivity of TATB Explosives. (n.d.). OSTI.GOV. Retrieved January 27, 2026, from [Link]

-

Using Neutron Diffraction to Investigate Texture Evolution During Consolidation of Deuterated Triaminotrinitrobenzene (d-TATB) Explosive Powder. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Photolysis of the Insensitive Explosive 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB). (2021). NIH. Retrieved January 27, 2026, from [Link]

-

New Synthesis of TATB. Process Development Studies. (n.d.). OSTI. Retrieved January 27, 2026, from [Link]

-

Particle Size Data Interpretation and Communication Webinar. (2021). YouTube. Retrieved January 27, 2026, from [Link]

-

High-Fidelity Mock Development for the Insensitive High Explosive TATB. (2022). MDPI. Retrieved January 27, 2026, from [Link]

-

Thermal Studies on Performance of DATB and TATB coagglomerated crystals. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

TATB Makes Nuclear Weapons Safer. (n.d.). Lawrence Livermore National Laboratory. Retrieved January 27, 2026, from [Link]

-

The Forensic Analysis Of Triacetone Triperoxide (tatp) Precursors And Synthetic By-products. (n.d.). ucf stars. Retrieved January 27, 2026, from [Link]

-

Particle Size Analysis Techniques. (n.d.). CSC Scientific. Retrieved January 27, 2026, from [Link]

-

Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds. (n.d.). Agilent. Retrieved January 27, 2026, from [Link]

-